

Solubility profile of 1,3-Difluoro-5-propylbenzene in various solvents

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Compound of Interest

Compound Name: 1,3-Difluoro-5-propylbenzene

Cat. No.: B062478

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Solubility Profile of 1,3-Difluoro-5-propylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **1,3-Difluoro-5-propylbenzene**, a versatile aromatic compound with applications in pharmaceuticals, advanced materials, and flavorings.^[1] Due to its fluorinated structure, this compound exhibits enhanced chemical stability and lipophilicity, which significantly influences its solubility profile.^[1] This document summarizes the available qualitative solubility data, outlines standard experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. For **1,3-Difluoro-5-propylbenzene**, a substituted aromatic hydrocarbon, its solubility is primarily influenced by its relatively non-polar nature. The presence of the propyl group and the benzene ring contributes to its hydrophobic character, while the fluorine atoms can slightly increase polarity and alter intermolecular interactions.

Qualitative Solubility Profile

While specific quantitative solubility data for **1,3-Difluoro-5-propylbenzene** in a wide range of solvents is not readily available in public literature, a qualitative profile can be inferred from the behavior of structurally similar compounds such as propylbenzene, 1,3-diisopropylbenzene, and other fluorinated aromatic hydrocarbons.^[2]^[3]

Table 1: Qualitative Solubility of **1,3-Difluoro-5-propylbenzene** in Various Solvents

Solvent Class	Solvent Examples	Expected Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	Low to Insoluble	The non-polar propylbenzene backbone dominates the molecule's character, leading to poor interactions with the highly polar and hydrogen-bonding water molecules. Solubility is expected to be minimal.
Polar Aprotic	Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)	Soluble	These solvents have a moderate polarity and can induce dipoles, allowing for favorable interactions with the fluorinated aromatic ring.
Non-Polar	Hexane, Toluene, Dichloromethane, Diethyl Ether	Highly Soluble	The non-polar nature of these solvents closely matches that of 1,3-Difluoro-5-propylbenzene, facilitating strong van der Waals forces and leading to high solubility.

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a compound like **1,3-Difluoro-5-propylbenzene**. This method is based on the shake-flask technique, a widely accepted and robust method for solubility measurement.

Objective: To determine the concentration of a saturated solution of **1,3-Difluoro-5-propylbenzene** in a specific solvent at a controlled temperature.

Materials:

- **1,3-Difluoro-5-propylbenzene** (high purity)
- Selected solvents (analytical grade)
- Volumetric flasks
- Thermostatically controlled shaker or incubator
- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
- Syringes and filters (e.g., 0.45 μm PTFE)
- Pipettes and other standard laboratory glassware

Procedure:

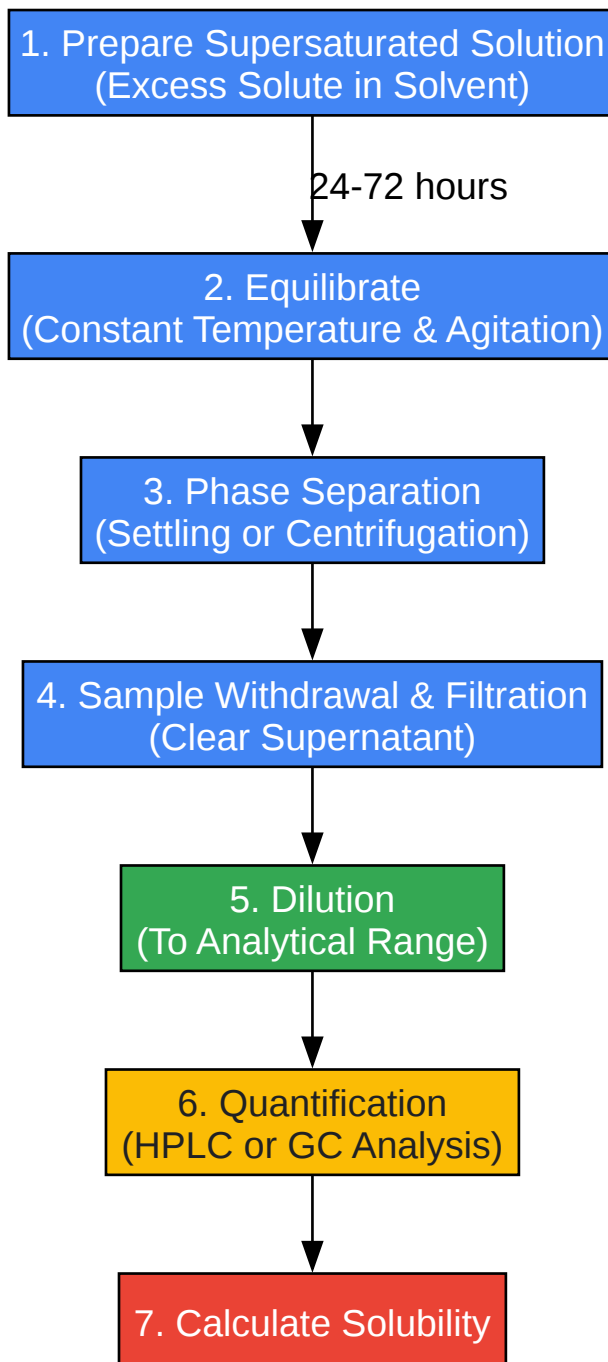
- **Preparation of Supersaturated Solution:** Add an excess amount of **1,3-Difluoro-5-propylbenzene** to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid ensures that saturation is reached.
- **Equilibration:** Place the container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system should be visually inspected to confirm the presence of undissolved solute.
- **Phase Separation:** After equilibration, allow the solution to stand undisturbed at the same temperature to allow the excess solid to settle. For colloidal suspensions, centrifugation at the same temperature can be used to achieve clear separation.

- **Sample Withdrawal and Dilution:** Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature. Immediately filter the sample through a syringe filter compatible with the solvent to remove any remaining solid particles. Dilute the filtrate with a known volume of the solvent to a concentration within the linear range of the analytical method.
- **Quantification:** Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of **1,3-Difluoro-5-propylbenzene**.
- **Data Analysis:** Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

Experimental Workflow for Solubility Determination



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Workflow for solubility determination.

Conclusion

Understanding the solubility profile of **1,3-Difluoro-5-propylbenzene** is crucial for its effective application in research and development. While quantitative data is sparse, its structural characteristics strongly suggest low solubility in polar solvents like water and high solubility in a range of organic solvents. The provided experimental protocol offers a reliable framework for obtaining precise solubility measurements tailored to specific research needs. This knowledge is essential for formulation development, reaction optimization, and predicting the environmental fate of this important chemical compound.

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